molecular formula C9H12FN B13537360 (S)-1-(3-Fluoro-5-methylphenyl)ethan-1-amine

(S)-1-(3-Fluoro-5-methylphenyl)ethan-1-amine

Cat. No.: B13537360
M. Wt: 153.20 g/mol
InChI Key: TUCZNYBUCHPPMT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3-fluoro-5-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines This compound features a chiral center at the ethanamine moiety, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-fluoro-5-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 3-fluoro-5-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then converted to the corresponding amine through a reductive amination process. This involves the use of an amine source, such as ammonia or an amine, and a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(3-fluoro-5-methylphenyl)ethan-1-amine may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to hydrogenate the intermediate compounds.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-fluoro-5-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

(1S)-1-(3-fluoro-5-methylphenyl)ethan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug development for treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(3-fluoro-5-methylphenyl)ethan-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the chiral center can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(3-chloro-5-methylphenyl)ethan-1-amine
  • (1S)-1-(3-bromo-5-methylphenyl)ethan-1-amine
  • (1S)-1-(3-fluoro-5-ethylphenyl)ethan-1-amine

Uniqueness

(1S)-1-(3-fluoro-5-methylphenyl)ethan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(1S)-1-(3-fluoro-5-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3/t7-/m0/s1

InChI Key

TUCZNYBUCHPPMT-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)F)[C@H](C)N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.